ENMD-2076 Hydrochloride is an innovative small molecule compound primarily recognized for its role as a kinase inhibitor, specifically targeting the Aurora kinases and Flt3 receptor tyrosine kinase. This compound is notable for its potential applications in cancer treatment due to its antiangiogenic properties, which inhibit tumor growth and survival by disrupting critical signaling pathways involved in cellular proliferation and angiogenesis. The synthesis of ENMD-2076 has been documented in various studies, highlighting its chemical structure and biological activity.
ENMD-2076 is classified under the category of kinase inhibitors. It has been extensively researched for its therapeutic potential in oncology, particularly in treating hematological malignancies and solid tumors. The compound was developed through a series of synthetic methodologies that leverage established chemical reactions to form its unique pyrazole-based structure.
The synthesis of ENMD-2076 involves several key steps:
The synthesis pathway has been optimized over time, with various studies reporting modifications that improve yield and purity. For instance, recent synthetic strategies have focused on minimizing steps while maximizing the efficiency of the final product .
The molecular structure of ENMD-2076 consists of a pyrazole core substituted with various functional groups that enhance its biological activity. The compound's structural formula can be represented as follows:
The compound exhibits specific interactions within its target kinases, which are crucial for its inhibitory activity. Structural analysis via molecular docking studies has revealed how ENMD-2076 binds to the active sites of Aurora kinases and Flt3, providing insights into its mechanism of action .
ENMD-2076 participates in various chemical reactions primarily related to its interaction with kinase enzymes:
ENMD-2076 exerts its effects through multiple pathways:
Relevant data includes:
ENMD-2076 has significant potential in scientific research and clinical applications:
ENMD-2076 HCl is the hydrochloride salt of ENMD-2076, a multi-targeted kinase inhibitor with the chemical name 4-Pyrimidinamine, 6-(4-methyl-1-piperazinyl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(1E)-2-phenylethenyl]-. Its free base has a molecular formula of C₂₁H₂₅N₇ and a molecular weight of 375.47 g/mol [1] [5] [10]. The hydrochloride salt formation modifies its solubility profile while retaining the core structure, which features:
Table 1: Physicochemical Properties of ENMD-2076
Property | Value | Conditions |
---|---|---|
Molecular Weight | 375.47 g/mol (free base) | - |
CAS Number (Free Base) | 934353-76-1 | - |
Solubility (Free Base) | 105 mg/mL in DMSO | 279.64 mM, hygroscopic |
1 mg/mL in H₂O | Limited aqueous solubility | |
LogP (Predicted) | ~3.2 | Moderate lipophilicity |
Ionization State | Basic (pKa ~8.5, piperazine nitrogen) | Physiological pH |
The compound exhibits pH-dependent solubility, with improved dissolution under acidic conditions due to protonation of the piperazine nitrogen. Crystalline stability is maintained at -20°C for long-term storage, though solutions in DMSO are hygroscopic and require desiccation [1] [5].
The synthesis of ENMD-2076 involves convergent strategies to assemble its multi-heterocyclic core. The optimized route comprises three key stages:
Table 2: Key Kinase Inhibition Profile of ENMD-2076 (Free Base)
Target Kinase | IC₅₀ (nM) | Selectivity vs. Aurora B | Biological Impact |
---|---|---|---|
Aurora A | 14 | 25-fold | Mitotic spindle disruption |
Flt3 | 1.86 | >100-fold | Antiproliferation in leukemia |
VEGFR2/KDR | 58.2 | Moderate | Anti-angiogenic activity |
VEGFR3/FLT4 | 15.9 | Moderate | Lymphangiogenesis inhibition |
Src | 56.4 | Low | Metastasis suppression |
FGFR1/2 | 70.8–92.7 | Low | Tumor microenvironment modulation |
Yields typically exceed 65% after recrystallization from ethanol/water mixtures. Purity is validated via HPLC (>98%) and ¹H-NMR to confirm the (E)-configuration of the styryl group, crucial for target binding [1] [5] [10].
To address the limited aqueous solubility of the free base, an L-(+)-tartaric acid salt (CAS 1291074-87-7) was developed. This salt has a molecular formula of C₂₅H₃₁N₇O₆ and a molecular weight of 525.56 g/mol [3] [8].
Salt Formation Process:
Stability Profiling:Accelerated stability studies under ICH guidelines reveal:
Table 3: Stability of ENMD-2076 L-(+)-Tartrate Under Stress Conditions
Condition | Duration | Degradation | Major Degradants |
---|---|---|---|
High Temperature (60°C) | 4 weeks | <5% | Styryl isomerization products |
High Humidity (75% RH) | 4 weeks | 8–12% | Hydrolyzed pyrimidine derivatives |
Acidic pH (0.1 M HCl) | 24 hours | 15% | Des-methylpiperazine analog |
Oxidative (0.3% H₂O₂) | 24 hours | 20% | N-Oxide at piperazine |
Forced degradation studies confirm the tartrate salt’s robustness, with the primary degradation pathway being oxidative N-demethylation of the piperazine ring under photolytic conditions. This is mitigated by opaque packaging [3].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6